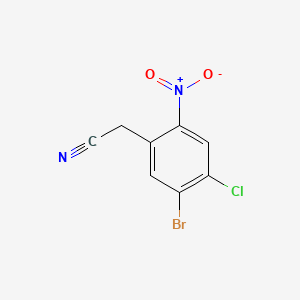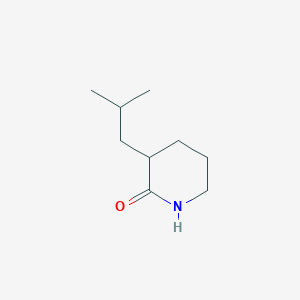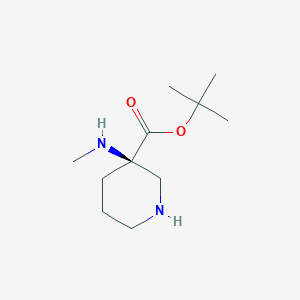
R-3-Boc-3-methylaminopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-3-Boc-3-methylaminopiperidine: is an organic compound with the molecular formula C11H22N2O2 . It is a white crystalline powder that is solid at room temperature. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of R-3-Boc-3-methylaminopiperidine involves several steps:
Chiral Resolution: Starting with N-Cbz-3-piperidinecarboxylic acid, chiral resolution is performed using R-phenylethylamine to obtain a compound I.
Acid-Amide Condensation: Compound I undergoes an acid-amide condensation reaction with ammonia gas to form compound II.
Hofmann Degradation: Compound II is subjected to Hofmann degradation to yield compound III.
Protection: Compound III is protected using di-tert-butyl dicarbonate to form compound IV.
Hydrogenation and Cbz-Removal: Finally, compound IV undergoes hydrogenation and Cbz-removal to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be mild, safe, reliable, and environmentally friendly, with high yield and low energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: R-3-Boc-3-methylaminopiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
R-3-Boc-3-methylaminopiperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for treating type 2 diabetes.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of R-3-Boc-3-methylaminopiperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
S-1-N-Boc-3-methylaminopiperidine: This compound is similar in structure but differs in its stereochemistry.
1-Boc-3-hydroxypiperidine: Another related compound with a hydroxyl group instead of a methylamino group.
1-Boc-3-methylpiperazine: A similar compound with a piperazine ring instead of a piperidine ring
Uniqueness: R-3-Boc-3-methylaminopiperidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility as an intermediate in organic synthesis and its applications in various fields highlight its importance .
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(methylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m1/s1 |
InChI-Schlüssel |
CAYDBSFSSDWEDD-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@]1(CCCNC1)NC |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCCNC1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
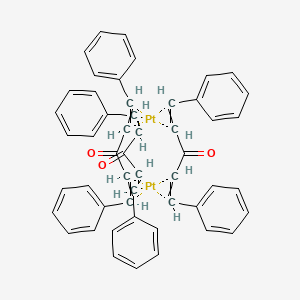
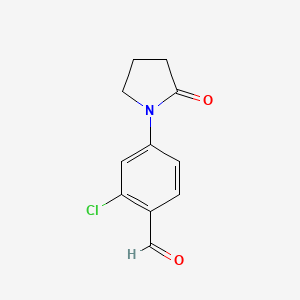
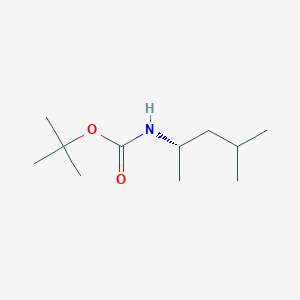
![2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)

![N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445852.png)
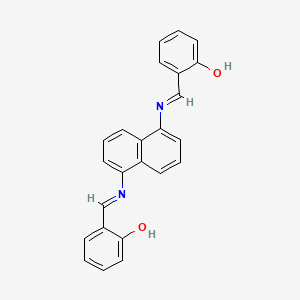

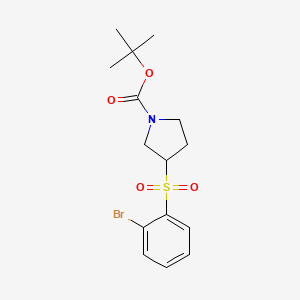
![3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)](/img/structure/B12445890.png)
